![molecular formula C20H16ClFN2OS B11322155 1-(4-chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322155.png)
1-(4-chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-CHLOROPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that features a cyclopenta[d]pyrimidin-2-one core with chlorophenyl and fluorophenylmethylsulfanyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Cyclopenta[d]pyrimidin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Fluorophenylmethylsulfanyl Group: This could be done through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(4-CHLOROPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halogenating agents, organometallic reagents, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-CHLOROPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Inhibiting or modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Modulating Signaling Pathways: Influencing cellular processes and functions.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
- 1-(4-Bromophenyl)-4-{[(4-fluorophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Uniqueness
1-(4-CHLOROPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both chlorophenyl and fluorophenylmethylsulfanyl groups may confer distinct properties compared to similar compounds.
特性
分子式 |
C20H16ClFN2OS |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C20H16ClFN2OS/c21-14-6-10-16(11-7-14)24-18-3-1-2-17(18)19(23-20(24)25)26-12-13-4-8-15(22)9-5-13/h4-11H,1-3,12H2 |
InChIキー |
BXTVNFALKKFPAJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


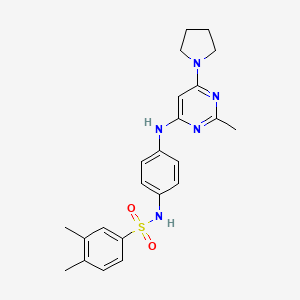
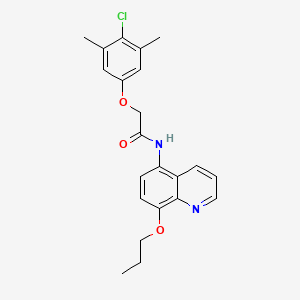
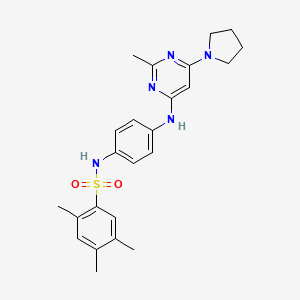
![N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11322086.png)
![5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11322090.png)
![5-(Dimethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11322100.png)
![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11322111.png)
![3,7,7-trimethyl-4-(3-methylphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11322120.png)
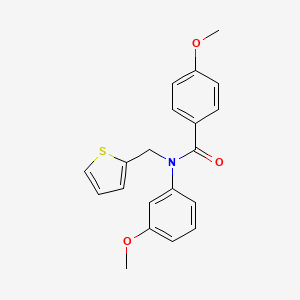
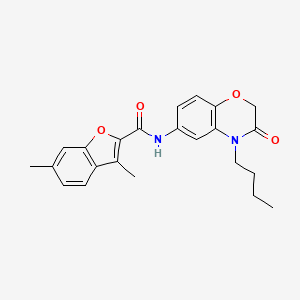
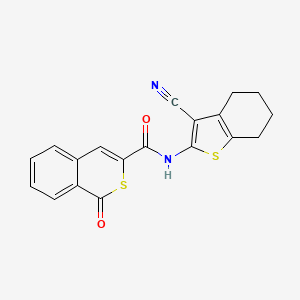
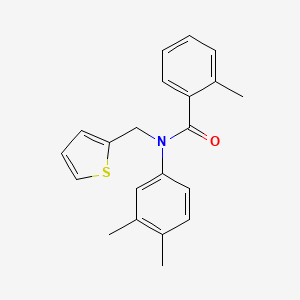
![N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide](/img/structure/B11322144.png)
![4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11322151.png)
